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molecular formula C11H22N2O4 B7972992 Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate

Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate

Cat. No. B7972992
M. Wt: 246.30 g/mol
InChI Key: ABXAVZNGKMUOKD-UHFFFAOYSA-N
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Patent
US05714331

Procedure details

Mono-BOC-ethylenediamine (2) (16.28 g, 0.102 mol) was dissolved in acetonitrile (400 mL) and methyl acrylate (91.5 mL, 1.02 mol) was transferred to the mixture with acetonitrile (200 mL). The solution was refluxed overnight under nitrogen in the dark to avoid polymerization of methyl acrylate. After evaporation to dryness in vacuo, a mixture of water and ether (200 mL+200 mL) was added, and the solution was filtered and vigorously stirred. The aqueous phase was extracted one additional time with ether and then freeze dried to yield a yellow solid. Recrystallization from ethyl acetate yielded 13.09 g (46%) of the title compound. M.p. 138°-140° C. Anal. for C11H23 N2O4Cl, found (calc.) C: 46.49 (46.72) H: 8.38 (8.20) N: 9.83 (9.91) Cl: 12.45 (12.54). 1H-NMR (90 MHz; DMSO-d6) δ: 1.39 (s, 9H); 2.9 (m, 8H); 3.64 (s, 3H).
Quantity
16.28 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
91.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][CH2:10][NH2:11])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[C:12]([O:16][CH3:17])(=[O:15])[CH:13]=[CH2:14]>C(#N)C>[CH3:17][O:16][C:12](=[O:15])[CH2:13][CH2:14][NH:11][CH2:10][CH2:9][NH:8][C:1]([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2]

Inputs

Step One
Name
Quantity
16.28 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCN
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
91.5 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed overnight under nitrogen in the dark
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After evaporation to dryness in vacuo
ADDITION
Type
ADDITION
Details
a mixture of water and ether (200 mL+200 mL)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the solution was filtered
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted one additional time with ether
CUSTOM
Type
CUSTOM
Details
freeze dried
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC(CCNCCNC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.09 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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